molecular formula C11H16N2O B14838113 4-Cyclopropoxy-2-isopropylpyridin-3-amine

4-Cyclopropoxy-2-isopropylpyridin-3-amine

Cat. No.: B14838113
M. Wt: 192.26 g/mol
InChI Key: XSONTSDYQUGXCP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H16N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a cyclopropoxy group and an isopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by amination. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like cyclopropyl bromide for the cyclopropanation step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-5-(propan-2-yl)pyridin-3-amine
  • Pyridin-3-amine derivatives

Uniqueness

4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is unique due to the specific positioning of the cyclopropoxy and isopropyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-7(2)11-10(12)9(5-6-13-11)14-8-3-4-8/h5-8H,3-4,12H2,1-2H3

InChI Key

XSONTSDYQUGXCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1N)OC2CC2

Origin of Product

United States

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